Cas no 1557581-09-5 (3-amino-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropan-1-ol)

3-amino-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropan-1-ol structure
1557581-09-5 structure
Product name:3-amino-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropan-1-ol
CAS No:1557581-09-5
MF:C9H17N3O
MW:183.250781774521
CID:5763432
PubChem ID:83828665

3-amino-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1851187
    • 1557581-09-5
    • 3-amino-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol
    • 3-amino-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropan-1-ol
    • Inchi: 1S/C9H17N3O/c1-7(2)12-6-8(5-11-12)9(10)3-4-13/h5-7,9,13H,3-4,10H2,1-2H3
    • InChI Key: YOGYFZJEQSXXTC-UHFFFAOYSA-N
    • SMILES: OCCC(C1C=NN(C=1)C(C)C)N

Computed Properties

  • Exact Mass: 183.137162174g/mol
  • Monoisotopic Mass: 183.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 64.1Ų

3-amino-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1851187-0.1g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol
1557581-09-5
0.1g
$678.0 2023-09-19
Enamine
EN300-1851187-2.5g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol
1557581-09-5
2.5g
$1509.0 2023-09-19
Enamine
EN300-1851187-10.0g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol
1557581-09-5
10g
$5528.0 2023-05-26
Enamine
EN300-1851187-5.0g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol
1557581-09-5
5g
$3728.0 2023-05-26
Enamine
EN300-1851187-0.05g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol
1557581-09-5
0.05g
$647.0 2023-09-19
Enamine
EN300-1851187-5g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol
1557581-09-5
5g
$2235.0 2023-09-19
Enamine
EN300-1851187-1.0g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol
1557581-09-5
1g
$1286.0 2023-05-26
Enamine
EN300-1851187-0.5g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol
1557581-09-5
0.5g
$739.0 2023-09-19
Enamine
EN300-1851187-1g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol
1557581-09-5
1g
$770.0 2023-09-19
Enamine
EN300-1851187-0.25g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol
1557581-09-5
0.25g
$708.0 2023-09-19

Additional information on 3-amino-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropan-1-ol

Comprehensive Overview of 3-amino-3-(1-(propan-2-yl)-1H-pyrazol-4-yl)propan-1-ol (CAS No. 1557581-09-5): Properties, Applications, and Research Insights

The compound 3-amino-3-(1-(propan-2-yl)-1H-pyrazol-4-yl)propan-1-ol (CAS No. 1557581-09-5) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. With a molecular formula that integrates a pyrazole ring and an amino alcohol functional group, this compound exhibits versatile reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential as a bioactive scaffold, given its resemblance to known pharmacophores in drug discovery.

In recent years, the demand for heterocyclic compounds like 3-amino-3-(1-(propan-2-yl)-1H-pyrazol-4-yl)propan-1-ol has surged, driven by their applications in developing small-molecule therapeutics and crop protection agents. A 2023 study highlighted its role in modulating enzyme activity, aligning with the growing focus on targeted drug delivery systems—a hot topic in precision medicine. Additionally, its solubility profile and stability under physiological conditions make it a candidate for further optimization in formulation studies.

From an industrial perspective, the synthesis of CAS No. 1557581-09-5 often involves multi-step reactions, including cyclization and reductive amination. Innovations in green chemistry have prompted explorations into catalytic methods to improve yield and reduce waste, addressing sustainability concerns. This aligns with broader trends in eco-friendly synthetic routes, a frequent search query among chemists and environmental scientists.

Analytical characterization of this compound typically employs NMR spectroscopy, mass spectrometry, and HPLC purity testing. Such techniques ensure compliance with regulatory standards, a critical consideration for industries prioritizing quality control. Notably, its logP value and hydrogen bonding capacity are frequently analyzed to predict bioavailability, a key metric in ADME studies (Absorption, Distribution, Metabolism, Excretion).

Emerging discussions in scientific forums often link 3-amino-3-(1-(propan-2-yl)-1H-pyrazol-4-yl)propan-1-ol to fragment-based drug design, where its modular structure allows for combinatorial chemistry approaches. This resonates with the rising popularity of AI-driven molecular modeling, as researchers seek to accelerate hit-to-lead processes. Furthermore, its potential in neurological research has been hypothesized due to structural similarities with known GABAergic modulators, though detailed mechanistic studies remain ongoing.

In conclusion, CAS No. 1557581-09-5 represents a compelling case study in the intersection of medicinal chemistry and material science. Its adaptability to diverse synthetic pathways and relevance to contemporary research themes—such as sustainable synthesis and personalized medicine—underscore its importance. As the scientific community continues to explore its applications, this compound is poised to remain a focal point in innovation-driven industries.

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